1-(2-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanol
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Overview
Description
1-(2-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanol is an organic compound characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to a phenyl ring
Preparation Methods
The synthesis of 1-(2-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanol typically involves the reaction of 2-chloro-4-fluoroacetophenone with trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .
Chemical Reactions Analysis
1-(2-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Scientific Research Applications
1-(2-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and receptors, leading to the modulation of cellular processes. The compound’s effects are mediated through its ability to bind to and alter the function of these molecular targets .
Comparison with Similar Compounds
1-(2-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanol can be compared with other similar compounds such as:
2-Chloro-4-fluorophenylboronic acid: This compound shares the chloro and fluoro substituents but differs in its boronic acid functionality.
2-Chloro-4-fluorophenylmethanol: Similar in structure but lacks the trifluoromethyl group.
4-Chloro-2-fluorophenylboronic acid: Another similar compound with different positioning of the chloro and fluoro groups
These comparisons highlight the unique properties of this compound, particularly its trifluoromethyl group, which imparts distinct chemical and biological activities.
Properties
Molecular Formula |
C8H5ClF4O |
---|---|
Molecular Weight |
228.57 g/mol |
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H5ClF4O/c9-6-3-4(10)1-2-5(6)7(14)8(11,12)13/h1-3,7,14H |
InChI Key |
RJLHURVCLYYTGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(C(F)(F)F)O |
Origin of Product |
United States |
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